1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride
CAS No.: 1338667-74-5
Cat. No.: VC2725952
Molecular Formula: C13H19Cl2N5
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride - 1338667-74-5](/images/structure/VC2725952.png)
Specification
CAS No. | 1338667-74-5 |
---|---|
Molecular Formula | C13H19Cl2N5 |
Molecular Weight | 316.2 g/mol |
IUPAC Name | 1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H |
Standard InChI Key | GNSZEOCPTDDRSA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl |
Introduction
Structural Characteristics
Molecular Formula and Weight
The molecular formula of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is C13H18N6·2HCl, comprising:
-
C13H18N6: The free base form (1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine)
-
2HCl: Two hydrochloride molecules forming the dihydrochloride salt
The calculated molecular weight is approximately 331.25 g/mol, derived from:
-
C13: 13 × 12.011 = 156.143 g/mol
-
H18: 18 × 1.008 = 18.144 g/mol
-
N6: 6 × 14.007 = 84.042 g/mol
-
2HCl: 2 × (1.008 + 35.453) = 72.922 g/mol
This molecular weight places the compound in a range typically associated with good drug-like properties according to Lipinski's Rule of Five, suggesting potential pharmaceutical relevance.
Structural Features and Functional Groups
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride contains several key functional groups that contribute to its chemical and biological properties:
-
1,2,3-Triazole Ring: This five-membered aromatic heterocycle contains three adjacent nitrogen atoms at positions 1, 2, and 3. The triazole ring contributes to the compound's ability to engage in hydrogen bonding interactions as a hydrogen bond acceptor and participates in π-π stacking interactions with aromatic amino acid residues in protein binding sites.
-
Phenyl Substituent: Attached to the N1 position of the triazole ring, this group provides hydrophobicity and the potential for additional π-stacking interactions. The phenyl ring also offers positions for further functionalization to modify physicochemical properties.
-
Methylene Bridge: This single -CH2- group provides conformational flexibility between the triazole and piperazine moieties, allowing the molecule to adopt various spatial arrangements that may be important for binding to biological targets.
-
Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In the dihydrochloride salt form, both nitrogen atoms are protonated, contributing to the compound's basic character and water solubility.
Comparative Analysis with Related Compounds
Comparing 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride with structurally related compounds provides insights into its potential properties and behaviors.
Table 1: Structural Comparison with Related Compounds
1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine, documented in search result , differs from our target compound primarily in the arrangement of nitrogen atoms in the triazole ring (1,2,4 pattern versus 1,2,3 pattern). This seemingly minor structural difference significantly alters the electronic properties and hydrogen bonding capabilities of the molecule .
Similarly, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, described in search result , contains a pyrazole ring instead of a triazole and lacks the methylene bridge present in our target compound. Additionally, it features a methyl substituent on the heterocyclic ring .
These structural differences are expected to influence physicochemical properties, binding affinities, and biological activities of the respective compounds.
Physicochemical Properties
Physical State and Appearance
As a dihydrochloride salt, 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is expected to exist as a crystalline solid at ambient temperature and pressure. Hydrochloride salts of similar nitrogen-containing heterocycles typically present as white to off-white crystalline powders. The salt formation substantially alters the physical properties compared to the free base, generally resulting in higher melting points and improved stability.
Solubility Profile
The solubility characteristics of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride can be predicted based on its structural features and salt form:
Table 2: Predicted Solubility Profile
Solvent Type | Expected Solubility | Rationale |
---|---|---|
Water | Good to excellent | Protonation of piperazine nitrogens increases hydrophilicity |
Methanol | Good | Polar protic solvent can stabilize ionic species |
Ethanol | Moderate to good | Slightly less polar than methanol |
Acetonitrile | Moderate | Polar aprotic solvent with moderate solvating ability for salts |
Chloroform | Poor to moderate | Limited ability to solvate ionic species |
Diethyl ether | Poor | Low polarity unable to effectively solvate the salt |
Hexane | Very poor | Non-polar solvent incompatible with ionic compound |
The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially advantageous for pharmaceutical formulations requiring aqueous solubility. This solubility would be pH-dependent, with higher solubility at acidic pH when the piperazine nitrogens remain protonated.
Parameter | Recommendation | Purpose |
---|---|---|
Container | Airtight, amber glass | Protect from moisture and light |
Temperature | 2-8°C | Minimize thermal degradation |
Humidity | <40% relative humidity | Prevent deliquescence |
Atmosphere | Inert (nitrogen or argon) | Prevent oxidation |
Light Exposure | Minimal | Prevent potential photodegradation |
Long-term stability studies would be required to establish precise shelf-life and degradation pathways. Common degradation mechanisms might include hydrolysis of the salt form, oxidation of the piperazine ring, or rearrangement of the triazole structure under extreme conditions.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride would likely involve a multi-step approach combining established methodologies for triazole formation and subsequent functionalization:
Scheme 1: Proposed Synthetic Route
-
Formation of 1-phenyl-1H-1,2,3-triazole core:
-
Starting with phenylhydrazine and an appropriate propargyl derivative
-
Alternatively, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenyl azide
-
-
Functionalization at the C5 position:
-
Introduction of a reactive methylene group, typically via halomethylation
-
Conversion to a more reactive leaving group if necessary
-
-
Coupling with piperazine:
-
Nucleophilic substitution reaction between the functionalized triazole and piperazine
-
Optimization of reaction conditions to favor mono-substitution
-
-
Salt formation:
-
Treatment with hydrochloric acid in an appropriate solvent
-
Isolation and purification of the dihydrochloride salt
-
The synthesis of related compounds, as described in search result for 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine, provides insight into potentially applicable methodologies, though modifications would be necessary to accommodate the different heterocyclic system .
Modern Synthetic Strategies
Contemporary approaches to synthesizing 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride might employ more efficient and selective methodologies:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized triazole synthesis, offering regioselectivity, mild conditions, and high yields. This approach would be particularly valuable for constructing the 1-phenyl-1H-1,2,3-triazole core structure.
-
Microwave-Assisted Synthesis: Application of microwave irradiation can significantly accelerate reaction rates and improve yields, particularly for the cycloaddition and coupling steps. This technique reduces reaction times from hours to minutes while often improving product purity.
-
Flow Chemistry: Continuous-flow processes offer advantages for scaling reactions and precisely controlling reaction parameters, potentially enhancing reproducibility and safety for steps involving hazardous reagents.
These methodologies represent significant advancements over traditional batch processes, potentially offering higher yields, improved purity, and more sustainable manufacturing processes.
Purification Techniques
Purification of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride would likely employ multiple techniques depending on the stage of synthesis:
-
Intermediate Purification:
-
Column chromatography using silica gel with appropriate solvent systems
-
Recrystallization from suitable solvents
-
Extraction procedures to remove water-soluble impurities
-
-
Final Product Purification:
-
Recrystallization of the dihydrochloride salt from alcohol/water mixtures
-
Salt formation as a purification strategy, taking advantage of differential solubility
-
Hot filtration to remove insoluble impurities
-
-
Analytical Quality Control:
-
HPLC analysis to determine purity
-
NMR spectroscopy to confirm structure
-
Elemental analysis to verify composition
-
Drawing from patent information in search result , similar purification strategies might include recrystallization from methylene dichloride as described for the related compound 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine .
Analytical Characterization
Spectroscopic Identification
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The predicted 1H NMR spectrum would display several characteristic signals:
Table 4: Predicted 1H NMR Signals
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Triazole C4-H | 7.8-8.2 | singlet | 1H |
Phenyl protons | 7.3-8.0 | multiplet | 5H |
Methylene bridge (-CH2-) | 4.0-4.5 | singlet | 2H |
Piperazine protons | 3.0-3.8 | multiplet | 8H |
NH+Cl- | 9.0-10.0 | broad | 2H |
The 13C NMR spectrum would show distinctive carbon signals:
Table 5: Predicted 13C NMR Signals
Carbon Type | Expected Chemical Shift (ppm) |
---|---|
Triazole C3 and C5 | 135-150 |
Triazole C4 | 125-135 |
Phenyl carbons | 120-140 |
Methylene bridge | 50-60 |
Piperazine carbons | 40-55 |
Infrared (IR) Spectroscopy:
Key absorption bands would include:
-
N-H stretching (3300-3500 cm-1)
-
C-H stretching (2800-3100 cm-1)
-
C=C and C=N stretching (1400-1600 cm-1)
-
C-N stretching (1200-1350 cm-1)
-
N-H bending (1550-1650 cm-1)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would serve as a primary tool for purity determination:
Table 6: Recommended HPLC Conditions
Parameter | Specification | Rationale |
---|---|---|
Column | C18 reversed-phase, 150 × 4.6 mm, 5 μm | Suitable for basic compounds |
Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid | pH control for reproducible retention |
Flow Rate | 1.0 mL/min | Standard flow for analytical scale |
Detection | UV at 254 nm and 280 nm | Absorption maxima for triazole and phenyl groups |
Column Temperature | 30°C | Enhances reproducibility |
Injection Volume | 10 μL | Standard analytical volume |
Run Time | 20 minutes | Sufficient for elution and column equilibration |
Thin-Layer Chromatography (TLC) systems would be valuable for reaction monitoring:
Table 7: TLC Systems for Monitoring
Stage | Stationary Phase | Mobile Phase | Visualization |
---|---|---|---|
Intermediates | Silica gel 60 F254 | Dichloromethane/methanol (9:1) | UV 254 nm |
Free base | Silica gel 60 F254 | Ethyl acetate/methanol/NH4OH (8:2:0.1) | Ninhydrin spray |
Final salt | Silica gel 60 F254 | Chloroform/methanol/acetic acid (8:2:0.1) | Dragendorff's reagent |
Mass Spectrometry Data
Mass spectrometry would provide crucial molecular weight confirmation:
Table 8: Expected Mass Spectrometry Features
Technique | Expected Signals | Notes |
---|---|---|
ESI-MS (positive mode) | [M+H]+ at m/z ~255 | Molecular ion of free base |
[M+2H]2+ at m/z ~128 | Doubly charged species | |
MALDI-TOF | [M+H]+ at m/z ~255 | Matrix-dependent sensitivity |
EI-MS | M+ at m/z ~254 | Molecular ion (less common for salts) |
Fragment at m/z ~167 | Loss of piperazine | |
Fragment at m/z ~77 | Phenyl fragment |
High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula with accuracy typically within 5 ppm of the calculated value.
Biological and Pharmacological Properties
Pharmacokinetic Profile
The predicted pharmacokinetic properties of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride can be inferred from its structural characteristics:
Table 9: Predicted Pharmacokinetic Parameters
Parameter | Prediction | Rationale |
---|---|---|
Absorption | Moderate to good oral bioavailability | MW <500 Da; good water solubility as salt |
Distribution | Moderate volume of distribution | Balance of hydrophilic and lipophilic features |
Blood-Brain Barrier Penetration | Possible | Piperazine ring common in CNS-active drugs |
Plasma Protein Binding | 30-60% | Based on similar compounds with phenyl and piperazine moieties |
Metabolism | Primarily hepatic | N-dealkylation of piperazine; hydroxylation of phenyl ring |
Excretion | Renal and biliary | Both unchanged drug and metabolites |
Half-life | 4-8 hours (estimated) | Based on similar heterocyclic compounds |
Mechanism of Action
Based on structural features shared with bioactive compounds, 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride might interact with several biological targets:
-
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a privileged structure in many GPCR ligands. Particularly relevant may be:
-
Serotonin receptors (especially 5-HT1A and 5-HT2A)
-
Dopamine receptors (D2, D4)
-
Histamine receptors (H1)
-
-
Enzyme Inhibition: Triazole-containing compounds often demonstrate inhibitory activity against:
-
Cytochrome P450 enzymes
-
Various kinases
-
Histone deacetylases
-
-
Antimicrobial Targets: Both triazoles and piperazines appear in antimicrobial agents, suggesting potential activity against:
-
Fungal lanosterol 14α-demethylase (CYP51)
-
Bacterial topoisomerases
-
Viral proteases
-
Specific activity and selectivity would require dedicated screening against these and other targets.
Structure-Activity Relationships
Structure-activity relationships can be predicted based on knowledge of similar compounds:
Table 10: Structure-Activity Relationship Predictions
Structural Element | Effect on Activity | Potential Modifications |
---|---|---|
1,2,3-Triazole ring | Provides hydrogen bond acceptors; contributes to target selectivity | Substitution at C4 position; replacement with other azoles |
Phenyl group | Hydrophobic interactions; π-π stacking | Halogenation; addition of electron-donating/withdrawing groups |
Methylene linker | Controls distance between pharmacophores; affects conformational flexibility | Length variation (ethylene, propylene); introduction of heteroatoms |
Piperazine ring | Basic nitrogen centers; hydrogen bond donors as salt | N-substitution; replacement with homopiperazine or other amines |
Comparison with the compounds in search results and suggests that modifications to the heterocyclic core (e.g., changing from 1,2,3-triazole to 1,2,4-triazole or pyrazole) would significantly impact biological activity and selectivity profiles.
Therapeutic Area | Rationale | Comparable Drugs |
---|---|---|
Central Nervous System | Piperazine moiety common in CNS-active drugs; potential GPCR affinity | Aripiprazole, trazodone (contain piperazine) |
Antimicrobial | Triazole ring present in antifungals; piperazine in antibacterials | Voriconazole, ciprofloxacin |
Anti-inflammatory | Triazole derivatives show anti-inflammatory activity | Tazarotene, celecoxib derivatives |
Anticancer | Both piperazine and triazole moieties appear in anticancer agents | Imatinib, posaconazole |
The compound's structural features suggest particular promise in CNS applications, where piperazine-containing drugs have established efficacy for conditions including schizophrenia, depression, and anxiety disorders.
Research Applications
Beyond direct therapeutic use, 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride may serve valuable research purposes:
-
Chemical Probe: For investigating biological pathways and mechanisms, particularly those involving piperazine-sensitive receptors or enzymes.
-
Scaffold for Medicinal Chemistry: As a starting point for developing compound libraries through systematic modification of the phenyl group, piperazine nitrogen, or triazole ring.
-
Synthetic Intermediate: In the preparation of more complex molecules, utilizing the reactive nitrogen of the piperazine ring for further functionalization.
-
Pharmacological Tool: For studying structure-activity relationships in triazole-piperazine hybrid molecules and developing predictive models for drug design.
Industrial Uses
Beyond pharmaceutical applications, potential industrial uses might include:
-
Chelating Agent: The nitrogen-rich structure could function as a ligand for metal ions, with applications in catalysis, metal extraction, or water treatment.
-
Polymer Additive: As a functional additive in specialized polymers, potentially imparting specific properties such as UV stability or antistatic characteristics.
-
Chemical Reagent: Serving as a specialized base or nucleophile in organic synthesis due to the basic piperazine nitrogen atoms.
Toxicity Type | Prediction | Basis for Prediction |
---|---|---|
Acute Oral Toxicity | Moderate (LD50 likely 300-2000 mg/kg) | Based on similar nitrogen heterocycles |
Acute Dermal Toxicity | Low to moderate | Limited dermal absorption expected |
Skin/Eye Irritation | Potentially irritating | Salt form may cause mild irritation |
Sensitization | Low potential | Triazoles not commonly associated with sensitization |
Genotoxicity | Low potential | Neither piperazine nor 1,2,3-triazole typically genotoxic |
Carcinogenicity | Unknown, requires testing | No structural alerts for carcinogenicity |
Reproductive Toxicity | Unknown, requires testing | Conservative approach warranted |
The dihydrochloride salt form may enhance irritant properties compared to the free base due to its acidity when dissolved in water.
Category | Recommendations |
---|---|
Personal Protective Equipment | Chemical-resistant gloves; safety goggles; lab coat; dust mask if handling dry powder |
Engineering Controls | Use in fume hood; implement local exhaust ventilation; minimize dust generation |
Storage | Store in tightly closed container in cool, dry place; keep away from incompatible materials |
Fire Safety | Combustible; may emit toxic fumes when heated to decomposition |
Spill Response | Sweep up carefully to avoid dust; collect in suitable container for disposal |
First Aid | Eyes: Rinse immediately with water; Skin: Wash with soap and water; Ingestion: Seek medical attention |
Regulatory Status
The regulatory considerations for 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride would depend on its intended use:
-
Research Chemical:
-
May require registration under chemical inventories such as TSCA (US), REACH (EU), or equivalent systems
-
Laboratory use typically governed by institutional safety protocols
-
-
Pharmaceutical Development:
-
Would require extensive toxicological evaluation before human testing
-
Subject to regulatory frameworks for investigational new drugs
-
GMP manufacturing standards would apply for clinical material
-
-
Commercial Product:
-
Full registration with appropriate regulatory authorities required
-
Safety data sheets mandatory
-
Packaging, labeling, and transportation regulations applicable
-
Current Research and Future Directions
Recent Research Findings
-
Antimicrobial research: Triazole-piperazine compounds have demonstrated activity against resistant bacterial strains and fungal pathogens.
-
CNS-targeted drug development: Compounds containing piperazine linked to various heterocycles have shown affinity for neurotransmitter receptors involved in neuropsychiatric disorders.
-
Anti-cancer research: Triazole-containing compounds have shown antiproliferative activity against various cancer cell lines.
The structural similarity to compounds mentioned in search results and suggests potential parallel research directions.
Ongoing Studies
While specific ongoing studies on the target compound cannot be identified from the search results, areas of active investigation for related compounds include:
-
Structure optimization: Systematic modification of the triazole-piperazine scaffold to enhance potency and selectivity for specific targets.
-
Synthetic methodology improvement: Development of more efficient, scalable, and environmentally friendly methods for preparing triazole-piperazine hybrids.
-
Mechanism of action studies: Detailed investigation of the molecular interactions underlying the biological activity of triazole-piperazine compounds.
Future Research Prospects
Several promising research directions for 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride and related compounds include:
-
Comprehensive SAR studies: Systematic exploration of modifications to each structural element to optimize properties for specific applications.
-
Drug delivery applications: Investigation of the compound's potential as a building block for drug delivery systems, potentially exploiting its amphiphilic character.
-
Novel formulation strategies: Development of appropriate formulation approaches for the dihydrochloride salt to enhance stability and bioavailability.
-
Combination studies: Exploration of synergistic effects with other bioactive compounds, particularly in antimicrobial and anticancer applications.
-
Green chemistry approaches: Implementation of more sustainable synthetic methods, potentially including biocatalysis or continuous flow processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume